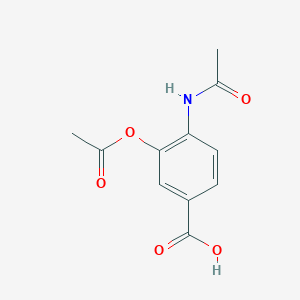
4-(Acetylamino)-3-acetoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)-3-acetoxybenzoic acid is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic Properties
Research indicates that 4-(Acetylamino)-3-acetoxybenzoic acid demonstrates notable analgesic effects. A study highlighted that derivatives of this compound showed improved binding affinity to the COX-2 receptor, which is crucial for pain modulation. In vivo experiments revealed that doses of 20 mg/kg significantly reduced pain activity compared to control groups, suggesting its potential as an effective analgesic agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In carrageenan-induced paw edema models, it significantly reduced edema formation, indicating its efficacy as an anti-inflammatory agent. This effect is particularly relevant in the development of treatments for inflammatory diseases.
Antioxidant Activity
The presence of hydroxy groups in the structure contributes to the compound's antioxidant capacity. Studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress and potentially reducing the risk of chronic diseases associated with oxidative damage.
Polymerization Potential
The compound can serve as a monomer in the preparation of polymers capable of forming anisotropic melt phases, suitable for creating molded articles, fibers, and films. This application highlights its versatility beyond medicinal uses into materials science .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Analgesic Study : A controlled trial demonstrated that derivatives exhibited significant pain relief in animal models when administered at specific dosages.
- Anti-inflammatory Research : Experimental models showed a marked decrease in inflammation markers when treated with this compound.
- Antioxidant Assessment : Laboratory tests confirmed its ability to reduce oxidative stress indicators in cellular models.
Propiedades
Fórmula molecular |
C11H11NO5 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
4-acetamido-3-acetyloxybenzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-9-4-3-8(11(15)16)5-10(9)17-7(2)14/h3-5H,1-2H3,(H,12,13)(H,15,16) |
Clave InChI |
ZNHZOYIHGBRZNY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















